
Spectroscopic data of 5-Methylbenzoxazole
(NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methylbenzoxazole

Cat. No.: B076525 Get Quote

Spectroscopic Data of 5-Methylbenzoxazole: A
Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methylbenzoxazole, targeting researchers, scientists, and professionals in drug development.

Due to the limited availability of a complete, publicly accessible dataset for 5-
Methylbenzoxazole, this guide presents data from closely related isomers and derivatives to

offer a robust estimation of its spectroscopic properties. The information is supplemented with

detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for 5-Methylbenzoxazole. The data is compiled from spectral information of isomeric and

substituted benzoxazoles and should be considered as a reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic

molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a standard reference compound.

Table 1: Predicted ¹H NMR Data for 5-Methylbenzoxazole
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 s 1H
H2 (proton on the

oxazole ring)

~7.5 - 7.7 d 1H H4

~7.3 - 7.5 d 1H H7

~7.1 - 7.3 dd 1H H6

~2.4 - 2.6 s 3H -CH₃

Note: The predicted values are based on the analysis of related benzoxazole structures. Actual

experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for 5-Methylbenzoxazole

Chemical Shift (δ, ppm) Assignment

~163 - 165 C2

~150 - 152 C7a

~141 - 143 C3a

~134 - 136 C5

~126 - 128 C6

~120 - 122 C4

~110 - 112 C7

~21 - 23 -CH₃

Note: These are estimated chemical shifts based on known data for substituted benzoxazoles.
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Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. This technique is particularly useful for identifying

functional groups.

Table 3: Characteristic IR Absorption Bands for 5-Methylbenzoxazole

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch (-CH₃)

~1620 Medium C=N stretch (oxazole ring)

~1580, ~1480 Medium-Strong Aromatic C=C stretch

~1240 Strong Asymmetric C-O-C stretch

~1050 Medium Symmetric C-O-C stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for 5-Methylbenzoxazole

m/z Relative Intensity Assignment

133 High Molecular ion [M]⁺

105 Medium [M - CO]⁺

104 Medium [M - HCN]⁺

77 Medium [C₆H₅]⁺
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Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
Sample Preparation:

Weigh 5-10 mg of the 5-Methylbenzoxazole sample.

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g.,

16 or 32) are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g.,

1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

The data is processed using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy.[3][4]
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 5-Methylbenzoxazole sample directly onto the ATR

crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS).[5][6][7][8]
Sample Introduction and Ionization:

The sample can be introduced via direct infusion or through a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

For a volatile compound like 5-Methylbenzoxazole, GC-MS with Electron Ionization (EI) is a

common method.

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole,

time-of-flight).

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks,

which are characteristic of the molecule's structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using various spectroscopic techniques.
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To cite this document: BenchChem. [Spectroscopic data of 5-Methylbenzoxazole (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076525#spectroscopic-data-of-5-methylbenzoxazole-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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